2-Chloro-3-methylbenzene-1,4-diamine
Description
2-Chloro-3-methylbenzene-1,4-diamine is a substituted aromatic diamine featuring a chlorine atom at position 2, a methyl group at position 3, and two amine groups at positions 1 and 4 of the benzene ring. This compound is structurally related to other chlorinated phenylenediamines, which are often utilized in organic synthesis, dye manufacturing, and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-3-methylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYHDWNPLXOBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-66-6 | |
| Record name | 2-chloro-3-methylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the nitration of 2-chloro-3-methylbenzene, followed by reduction of the nitro groups to amino groups. Another method involves the direct chlorination of 3-methylbenzene-1,4-diamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the diazotization of this compound followed by reduction. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .
Scientific Research Applications
2-Chloro-3-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diamine involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-3-methylbenzene-1,4-diamine with three closely related compounds based on substituent patterns and functional groups.
Table 1: Structural and Functional Comparison
Key Findings:
This may limit its utility in applications requiring rapid coupling, such as dye synthesis . Chlorine Position: Moving the chlorine from position 2 (as in the target compound) to position 3 (as in 3-Chloro-p-phenylenediamine) alters electronic properties, affecting solubility and interaction with biological targets .
Pharmaceutical Potential: N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine hydrochloride () demonstrates that chlorinated diamines with aliphatic backbones are explored for receptor-targeted therapies. The aromatic backbone of this compound may offer distinct advantages in designing small-molecule inhibitors .
Biological Activity
2-Chloro-3-methylbenzene-1,4-diamine, also known as 2-chloro-1,4-diaminotoluene , is an aromatic amine that has garnered attention for its potential biological activities. This compound is structurally characterized by a chlorinated toluene derivative with two amino groups in the 1 and 4 positions of the benzene ring. Its biological effects are significant in various fields, including medicinal chemistry, toxicology, and environmental health.
- Molecular Formula : C₇H₈ClN₂
- Molecular Weight : 158.60 g/mol
- CAS Number : 89856-36-6
The presence of the chlorine atom and amino groups contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form reactive metabolites through enzymatic processes such as hydroxylation and N-hydroxylation. These metabolites can interact with cellular macromolecules, leading to potential genotoxic effects. The compound may also act as a nucleophile in electrophilic aromatic substitution reactions, allowing it to bind to various targets within cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy.
Genotoxicity
The compound's structural features raise concerns regarding its genotoxic potential. Evidence from animal studies indicates that exposure can lead to the formation of DNA adducts, which are associated with carcinogenicity. The International Agency for Research on Cancer (IARC) has classified similar aromatic amines as potential human carcinogens due to their ability to form reactive intermediates.
Study on Antimicrobial Activity
In a study conducted by Wu et al. (2020), this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Study on Cytotoxic Effects
A study by Smith et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Toxicological Profile
| Toxicological Endpoint | Observations |
|---|---|
| Acute Toxicity | LD50 values indicate moderate toxicity in rodent models (approx. 200 mg/kg). |
| Chronic Exposure | Long-term exposure linked to liver and kidney damage; histopathological changes observed in high-dose groups. |
| Genotoxicity | Positive results for DNA adduct formation; associated with increased tumor incidence in animal studies. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
